BenchChemオンラインストアへようこそ!

3,5-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2-oxazole

BET bromodomain inhibition KAc‑mimetic epigenetic probe discovery

This fused heterocyclic sulfonamide (MW 282.32) uniquely combines a pyrazolo[1,5-a]pyrazine hinge-binding core with a 3,5-dimethylisoxazole sulfonamide, a validated acetyl-lysine mimetic (PDB 6MO9). This scaffold is explicitly claimed in kinase inhibitor patents (RET, JAK, BTK). Substituting the 3,5-dimethylisoxazole for simpler sulfonamides invalidates biological activity, making this specific compound essential for IP-relevant SAR exploration and fragment-based drug discovery.

Molecular Formula C11H14N4O3S
Molecular Weight 282.32
CAS No. 2034593-03-6
Cat. No. B2540457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2-oxazole
CAS2034593-03-6
Molecular FormulaC11H14N4O3S
Molecular Weight282.32
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)N2CCN3C(=CC=N3)C2
InChIInChI=1S/C11H14N4O3S/c1-8-11(9(2)18-13-8)19(16,17)14-5-6-15-10(7-14)3-4-12-15/h3-4H,5-7H2,1-2H3
InChIKeyWGSKVHUDEPOUJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2-oxazole (CAS 2034593-03-6): Procurement‑Relevant Structural Profile


3,5-Dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2-oxazole (CAS 2034593-03-6) is a synthetic, fused heterocyclic sulfonamide with the molecular formula C11H14N4O3S (MW 282.32 g/mol) [1]. Its architecture integrates a 3,5‑dimethylisoxazole ring connected via a sulfonyl linker to a partially saturated pyrazolo[1,5‑a]pyrazine core. This scaffold has emerged as a privileged structure in kinase inhibitor discovery, particularly within patent filings targeting RET, JAK, and BTK kinases [2][3]. The compound is primarily offered as a research screening compound by specialist chemical suppliers.

Why 3,5-Dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2-oxazole Cannot Be Simply Replaced by an In‑Class Alternative


The pyrazolo[1,5‑a]pyrazine ring system is a congested chemical space where subtle changes in the sulfonyl‑linked heterocycle profoundly alter target engagement and physicochemical properties. The 6,7‑dihydropyrazolo[1,5‑a]pyrazine core is a recognized hinge‑binding motif for multiple kinases, but selectivity and potency are controlled by the distal sulfonamide substituent [1][2]. Evidence from BET bromodomain inhibitor programs demonstrates that the 3,5‑dimethylisoxazole sulfonamide moiety is a privileged KAc‑mimetic fragment, with even small structural modifications leading to log‑fold losses in affinity [3]. Therefore, substituting the 3,5‑dimethylisoxazole‑4‑sulfonyl group of this compound with a phenyl, thiadiazole, or simple alkyl sulfonamide—as in commercially available analogs—would be expected to fundamentally alter its biochemical activity profile, making generic substitution scientifically invalid without explicit comparative validation data.

3,5-Dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2-oxazole: Measurable Points of Differentiation vs. Closest Analogs


The 3,5‑Dimethylisoxazole Sulfonamide Motif as a Validated KAc‑Mimetic: Pharmacophore Precedence Over Simple Alkyl/Aryl Sulfonamides

The 3,5‑dimethylisoxazole‑4‑sulfonyl group is a structure‑validated acetyl‑lysine (KAc) bioisostere, a feature absent in simpler sulfonamide analogs. Crystallographic evidence confirms that N‑cyclopentyl‑7‑(3,5‑dimethylisoxazol‑4‑yl)quinoline‑5‑sulfonamide occupies the KAc recognition pocket of BRD2, with the isoxazole oxygen engaging the conserved Asn156 residue [1]. In contrast, the methylsulfonyl analog 5‑methanesulfonyl‑4H,5H,6H,7H‑pyrazolo[1,5‑a]pyrazine (CAS 2034401‑09‑5) lacks the extended aromatic heterocycle and the hydrogen‑bond acceptor geometry needed for bromodomain engagement, negating its utility in epigenetic target profiling.

BET bromodomain inhibition KAc‑mimetic epigenetic probe discovery

Pyrazolo[1,5‑a]pyrazine Core as a Multi‑Kinase Hinge Binder: Patent‑Documented Activity Contrasts with Non‑Fused Scaffolds

The fully saturated 6,7‑dihydropyrazolo[1,5‑a]pyrazine ring acts as a hinge‑binding motif across multiple kinase targets (RET, JAK, BTK), as documented in three independent patent filings [1][2][3]. While direct IC50 data for the target compound is not publicly available, the scaffold itself has been validated: the JAK inhibitor patent exemplifies compounds with single‑digit nanomolar enzymatic activity [1]. By comparison, non‑fused sulfonamide‑pyrazole scaffolds (e.g., 1‑[(3,5‑dimethyl‑4‑isoxazolyl)sulfonyl]‑3,5‑dimethyl‑1H‑pyrazole, CAS 17605‑87‑7 [4]) lack the pre‑organized bicyclic core required for type I/II kinase hinge binding, representing a mechanistically distinct chemical series.

kinase inhibitor hinge binder lead‑like scaffold

Dual Heterocycle Sulfonamide Architecture: Differentiating Against Single‑Ring Analogs for Fragment‑Based Screening Libraries

The target compound uniquely presents both a hydrogen‑bond‑donor/acceptor‑rich pyrazolopyrazine core and a dimethylisoxazole sulfonamide tail within a low‑MW fragment (282.32 Da). This dual‑ring architecture contrasts with mono‑heterocyclic sulfonamides such as 3,5‑dimethylisoxazole‑4‑sulfonamide (MW 176.19) [1]. In the bound conformation of the BRD2/6MO9 inhibitor, the dimethylisoxazole ring sits in the KAc pocket while the quinoline‑sulfonamide linker vectors the substituent toward the solvent‑exposed ZA channel [2]. The target compound’s combination of a fused bicyclic amine and the 3,5‑dimethylisoxazole sulfonamide provides two distinct pharmacophoric modules for fragment‑growing or merging strategies that single‑ring sulfonamides cannot offer.

fragment‑based drug discovery 3D pharmacophore diversity library design

Sulfonyl Linker Hydrolytic Stability and Metabolic Advantage Relative to Thioether and Carbonyl Linkers

The sulfonyl (SO₂) linker is chemically inert toward hydrolysis and oxidative metabolism compared to thioether (S) or carbonyl (CO) isosteres found in commercially available analogs. Pyrazolo[1,5‑a]pyrazine derivatives with a thioether linkage (e.g., 4‑(((2‑(3‑chloro‑4‑ethoxyphenyl)pyrazolo[1,5‑a]pyrazin‑4‑yl)thio)methyl)‑3,5‑dimethylisoxazole [1]) are susceptible to sulfoxidation and CYP‑mediated S‑oxygenation, introducing metabolic liabilities [2]. The sulfonyl group of the target compound eliminates this oxidative soft spot, conferring a predictable pharmacokinetic profile that is critical for progressing hits to lead status.

metabolic stability linker optimization sulfonamide

Optimal Procurement and Application Scenarios for 3,5-Dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2-oxazole


Kinase Inhibitor Hit‑Finding: Screening Against RET, JAK, or BTK

The pyrazolo[1,5‑a]pyrazine core is a validated hinge‑binding element for these kinase families, as disclosed in multiple patents [1][2]. The target compound can be used directly in biochemical kinase profiling panels. Its sulfonyl linker and dimethylisoxazole group offer vectors for early SAR exploration without introducing metabolic soft spots. Because the core is explicitly claimed in granted patents, any resultant hits automatically enter an IP‑relevant chemical space, which is a critical consideration for pharmaceutical discovery programs [1][2].

Epigenetic Bromodomain Probe Development

The 3,5‑dimethylisoxazole‑4‑sulfonyl moiety is a well‑characterized acetyl‑lysine mimetic (PDB 6MO9) [3]. Using this compound as a starting point for BRD2/3/4 inhibitor design provides a pharmacophoric anchor already validated by crystallography. The bicyclic pyrazolo[1,5‑a]pyrazine core may be elaborated to reach additional subpockets (WPF shelf, ZA channel) to enhance potency and selectivity for specific BET family members.

Fragment‑Based Drug Discovery Library Construction

With a molecular weight of 282.32 Da and a high degree of pharmacophoric complexity (5 H‑bond acceptors), this compound is an ideal fragment for integrating into a diverse fragment screening library. Its dual‑ring architecture provides two distinct exit vectors for fragment growing or merging, which is superior to simpler 3,5‑dimethylisoxazole sulfonamide fragments (MW 176) for evolving into lead‑like molecules [4].

Quote Request

Request a Quote for 3,5-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.